Methyl 3-ethenylpyridine-2-carboxylate
Overview
Description
Methyl 3-ethenylpyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a carboxylate group at the second position and an ethenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethenylpyridine-2-carboxylate typically involves the reaction of 3-ethenylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is typically isolated using automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethenylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form a carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: 3-ethenylpyridine-2-carboxylic acid.
Reduction: Methyl 3-ethenylpiperidine-2-carboxylate.
Substitution: 3-ethenylpyridine-2-carboxylic acid.
Scientific Research Applications
Methyl 3-ethenylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving pyridine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-ethenylpyridine-2-carboxylate involves its interaction with specific molecular targets. The ethenyl group can participate in conjugation with the pyridine ring, affecting the electronic properties of the molecule. This can influence its reactivity and interactions with biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar in structure but contains a thieno ring instead of a pyridine ring.
Methyl 3-ethynylpyridine-2-carboxylate: Contains an ethynyl group instead of an ethenyl group.
Uniqueness
Methyl 3-ethenylpyridine-2-carboxylate is unique due to the presence of both an ethenyl group and a carboxylate group on the pyridine ring
Properties
IUPAC Name |
methyl 3-ethenylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-3-7-5-4-6-10-8(7)9(11)12-2/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFTTZZKJCHKIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570559 | |
Record name | Methyl 3-ethenylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174681-86-8 | |
Record name | Methyl 3-ethenylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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